
9-Ethyl-1,3-dimethyl-9H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1,3-dimethyl-9H-beta-carboline is a member of the beta-carboline family, which are heterocyclic compounds containing a pyridoindole structure. These compounds are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and even human tissues . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-carboline alkaloids, including 9-Ethyl-1,3-dimethyl-9H-beta-carboline, typically involves the construction of the tricyclic pyridine-fused indole framework. One common method is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone, followed by cyclization . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acylated tryptamine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Ethyl-1,3-dimethyl-9H-beta-carboline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
9-Ethyl-1,3-dimethyl-9H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 9-Ethyl-1,3-dimethyl-9H-beta-carboline involves several molecular targets and pathways:
Monoamine Oxidase Inhibition: It inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine.
Neurotrophic Factor Stimulation: It stimulates the expression of neurotrophic factors, which promote the growth and survival of neurons.
Phosphatidylinositol 3-Kinase Pathway: It activates the phosphatidylinositol 3-kinase pathway, which is involved in cell survival and growth.
Comparaison Avec Des Composés Similaires
9-Methyl-beta-carboline: Known for its neuroprotective and neuroregenerative properties.
2,9-Dimethyl-beta-carboline: Similar structure but different functional groups, leading to different biological activities.
Uniqueness: 9-Ethyl-1,3-dimethyl-9H-beta-carboline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it particularly valuable in neurological research .
Propriétés
Formule moléculaire |
C15H16N2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
9-ethyl-1,3-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C15H16N2/c1-4-17-14-8-6-5-7-12(14)13-9-10(2)16-11(3)15(13)17/h5-9H,4H2,1-3H3 |
Clé InChI |
UFTVPZQFCDAAJQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C(=NC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



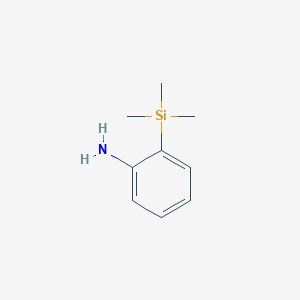
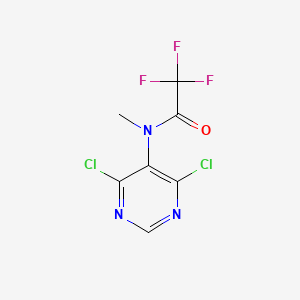

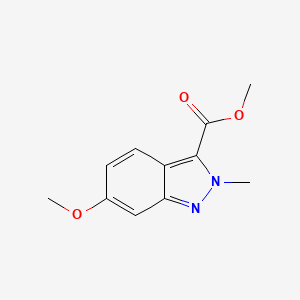
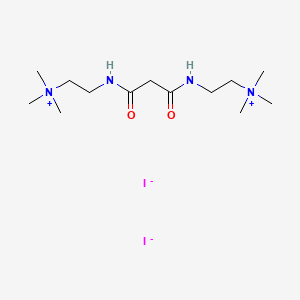
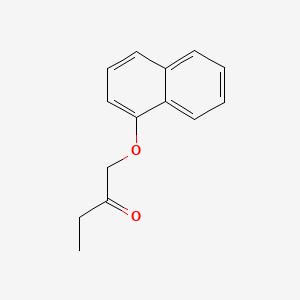
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
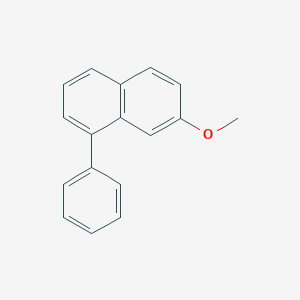
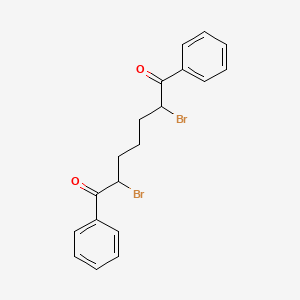
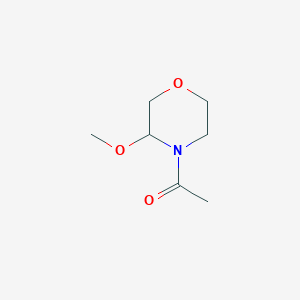
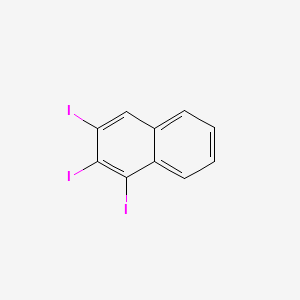
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)
